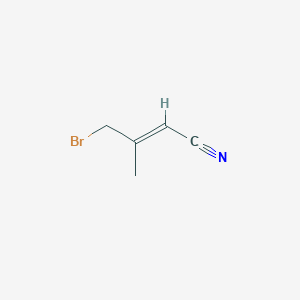
4-Bromo-3-methylbut-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methylbut-2-enenitrile is an organic compound with the molecular formula C₅H₆BrN. It is a nitrile derivative characterized by the presence of a bromine atom and a methyl group attached to a but-2-enenitrile backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Bromo-3-methylbut-2-enenitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbut-2-enenitrile. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a solvent such as dichloromethane (CH₂Cl₂) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and reactant concentrations, is crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methylbut-2-enenitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂R), leading to the formation of different derivatives.
Addition Reactions: The double bond in the but-2-enenitrile moiety can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X₂).
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions
Bromination: Bromine (Br₂) in dichloromethane (CH₂Cl₂) at low temperatures.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂R) in polar solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under mild conditions.
Major Products Formed
Substitution: Formation of hydroxyl or amino derivatives.
Addition: Formation of halogenated or hydrogenated products.
Reduction: Formation of primary amines.
Aplicaciones Científicas De Investigación
4-Bromo-3-methylbut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methylbut-2-enenitrile depends on the specific reactions it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (Sₙ2) mechanism. In reduction reactions, the nitrile group is converted to an amine via the transfer of electrons from the reducing agent to the nitrile carbon, followed by protonation .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-3-methylbut-1-ene: Similar structure but lacks the nitrile group, leading to different reactivity and applications.
3-Methylbut-2-enenitrile: Lacks the bromine atom, resulting in different chemical properties and reactivity.
4-Bromo-2-methylbut-2-enenitrile: Positional isomer with different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-Bromo-3-methylbut-2-enenitrile is unique due to the presence of both a bromine atom and a nitrile group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Propiedades
Fórmula molecular |
C5H6BrN |
|---|---|
Peso molecular |
160.01 g/mol |
Nombre IUPAC |
(E)-4-bromo-3-methylbut-2-enenitrile |
InChI |
InChI=1S/C5H6BrN/c1-5(4-6)2-3-7/h2H,4H2,1H3/b5-2+ |
Clave InChI |
UBWBTBRGJMOZOT-GORDUTHDSA-N |
SMILES isomérico |
C/C(=C\C#N)/CBr |
SMILES canónico |
CC(=CC#N)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(Tert-butoxy)carbonyl]amino}-5-(difluoromethoxy)benzoicacid](/img/structure/B13474449.png)
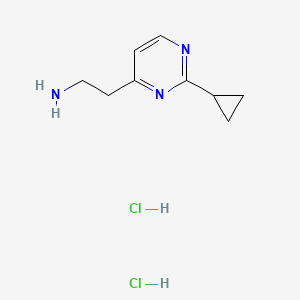
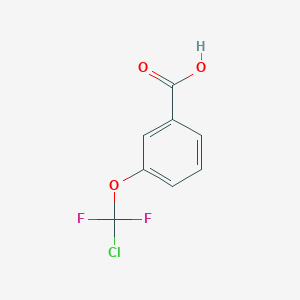
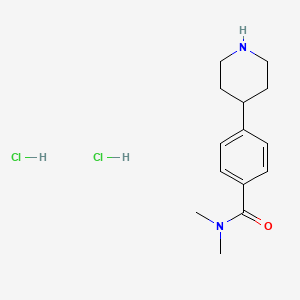

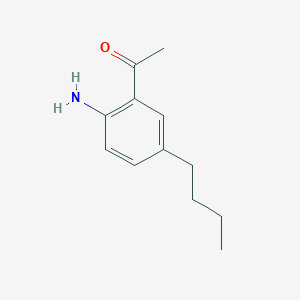
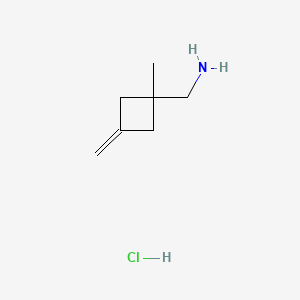
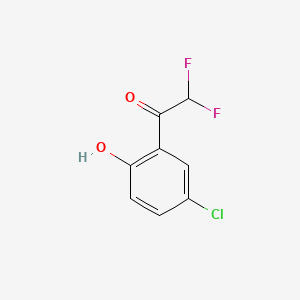
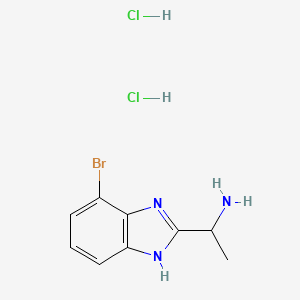
![4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B13474479.png)

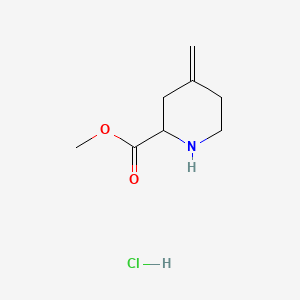

![(2-Isopropoxybicyclo[3.1.0]hexan-2-yl)methanamine](/img/structure/B13474506.png)
